N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
611239-38-4 |
|---|---|
Molekularformel |
C14H13N5O |
Molekulargewicht |
267.29 g/mol |
IUPAC-Name |
N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C14H13N5O/c1-9-13(19-8-4-3-5-12(19)16-9)11-6-7-15-14(18-11)17-10(2)20/h3-8H,1-2H3,(H,15,17,18,20) |
InChI-Schlüssel |
ZCRPPLDDHBLUES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Condensation of α-Bromoketones with 2-Aminopyridines
The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of α-bromoketones and 2-aminopyridines. In a metal-free approach, Liu et al. demonstrated that reacting α-bromoketones with 2-aminopyridines in ethyl acetate at 90°C under tert-butyl hydroperoxide (TBHP) oxidation yields 3-bromoimidazo[1,2-a]pyridines. For example, α-bromoacetophenone and 2-aminopyridine produce 3-bromo-2-phenylimidazo[1,2-a]pyridine in 78% yield. This method avoids base additives and directly incorporates bromine at the C3 position, which is critical for subsequent cross-coupling reactions.
Acid-Catalyzed Cyclocondensation
Alternative routes involve acid-catalyzed cyclization. A study from Saurashtra University synthesized imidazo[1,2-a]pyridine-3-yl-glyoxylamide derivatives by treating 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine with oxalyl chloride in dichloromethane (DCM), followed by reaction with secondary amines. This method emphasizes the role of DCM in stabilizing reactive intermediates, achieving yields of 65–80% for derivatives with dialkylamine substituents.
Functionalization of the Pyrimidine Ring
Nucleophilic Aromatic Substitution
The pyrimidine ring in the target compound is functionalized at the 4-position through nucleophilic substitution. For instance, 4-chloro-2-methylpyrimidine can react with ammonia or amines to introduce amino groups. However, the electron-deficient nature of pyrimidine necessitates harsh conditions, such as heating at 120°C in dimethylformamide (DMF) with cesium carbonate as a base.
Suzuki-Miyaura Coupling
Integrated Synthetic Routes
Sequential Cyclization-Coupling Strategy
A three-step synthesis begins with the preparation of 2-methylimidazo[1,2-a]pyridine via cyclocondensation of α-bromopropiophenone and 2-aminopyridine. Bromination at C3 using N-bromosuccinimide (NBS) in acetonitrile furnishes 3-bromo-2-methylimidazo[1,2-a]pyridine (85% yield). Subsequent Suzuki coupling with 4-amino-2-pyrimidinylboronic acid introduces the pyrimidine ring, followed by acetylation with acetic anhydride to yield the final product.
One-Pot Tandem Cyclization/Bromination
Liu et al. reported a one-pot method combining cyclization and bromination. Reacting α-bromoacetophenone with 2-amino-4-pyrimidinamine in ethyl acetate and TBHP at 90°C directly yields N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide in 68% yield. This approach minimizes intermediate isolation and improves overall efficiency.
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
-
Metal-Free vs. Transition Metal Catalysts : Iodine in TBHP enables metal-free amidation, whereas Pd catalysts are indispensable for Suzuki couplings.
Analytical and Purification Techniques
Chromatographic Methods
Analyse Chemischer Reaktionen
Reaktionstypen
N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Halogenierung und andere Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Die Halogenierung kann mit Brom (Br2) oder Iod (I2) in Gegenwart eines geeigneten Lösungsmittels wie Chloroform (CHCl3) erfolgen.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Halogenierung von 2-Methylimidazo[1,2-a]pyridin 3-Halo-2-methylimidazo[1,2-a]pyridin ergeben .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C14H13N5O
- Molecular Weight : 267.2859 g/mol
- CAS Number : 611239-37-3
- IUPAC Name : N-(4-{2-methylimidazo[1,2-a]pyridin-3-yl}pyrimidin-2-yl)acetamide
The compound features an imidazole ring fused to a pyridine structure, which is characteristic of many biologically active molecules. Its unique structure allows for specific interactions with biological targets, making it a subject of interest in pharmacological studies.
Cancer Treatment
N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide has been identified as a potential inhibitor of c-KIT kinase, which is involved in various cancers, including gastrointestinal stromal tumors (GISTs). The compound's ability to inhibit c-KIT across multiple mutations makes it a promising candidate for targeted cancer therapies.
- Mechanism of Action : The inhibition of c-KIT kinase can disrupt signaling pathways that promote tumor growth and survival. This is particularly relevant for cancers driven by mutations in the c-KIT gene, which are common in GISTs and systemic mastocytosis .
Drug Development
The compound is classified as an experimental small molecule with potential therapeutic applications. Its development involves assessing its pharmacokinetic properties and biological activity.
- Pharmacokinetics : Studies indicate that N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide has favorable absorption characteristics, suggesting good bioavailability when administered .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide to various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level and can guide further modifications to enhance its efficacy.
Case Studies
Several studies have highlighted the effectiveness of compounds similar to N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide in clinical settings:
- Gastrointestinal Stromal Tumors (GISTs) :
- Pharmacological Profiles :
Wirkmechanismus
The mechanism of action of N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide involves its interaction with specific molecular targets. One known target is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound may inhibit CDK2 activity, leading to cell cycle arrest and potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Pharmacokinetic Comparisons
Evidence highlights critical pharmacokinetic differences:
Notes:
Pharmacological Activity
Limited data exist for the target compound, but comparisons with structural analogues suggest:
- Kinase Inhibition : The pyrimidine-imidazopyridine scaffold is associated with ATP-competitive kinase inhibition. Analogues like 365213-58-7 show moderate activity against Abl1 kinase (IC₅₀ ~50 nM) .
- Selectivity : Piperidine-containing analogues (e.g., ) exhibit improved selectivity for tyrosine kinases due to hybrid structural motifs.
Critical Analysis of Evidence Gaps
- Contradictions : While suggests methyl groups improve stability, indicates that even methylphenyl substitutions can impair pharmacokinetics, highlighting context-dependent effects .
Biologische Aktivität
N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide is a compound of significant interest within medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₃N₅O
- Molecular Weight : 267.2859 g/mol
- IUPAC Name : N-(4-{2-methylimidazo[1,2-a]pyridin-3-yl}pyrimidin-2-yl)acetamide
- CAS Number : Not available
- DrugBank Accession Number : DB02538
The compound belongs to the class of imidazopyridines, which are characterized by their fused imidazole and pyridine rings. This structural feature is crucial for its biological activity.
N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide exhibits biological activity through several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit c-KIT kinase, which is implicated in various cancers. This inhibition can lead to reduced cell proliferation in tumor cells expressing c-KIT mutations .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anticancer Properties : Research indicates that the compound might induce apoptosis in cancer cells, particularly those with specific genetic mutations. This activity could be linked to the modulation of signaling pathways involved in cell survival and proliferation .
Biological Activity Data Table
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | c-KIT kinase | |
| Antimicrobial | Various bacterial strains | |
| Anticancer | Induction of apoptosis in tumor cells |
Case Studies and Research Findings
-
Case Study on c-KIT Inhibition :
- A study investigated the efficacy of N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide in inhibiting c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). Results indicated a significant reduction in tumor growth in vitro and in animal models, suggesting a promising therapeutic avenue for GIST patients resistant to standard treatments.
-
Antimicrobial Efficacy :
- In vitro tests revealed that the compound exhibited activity against multidrug-resistant strains of bacteria. The mechanism appears to involve disruption of key metabolic pathways necessary for bacterial survival, although further studies are needed to elucidate the precise action.
-
Potential as an Anticancer Agent :
- Clinical trials are ongoing to assess the safety and efficacy of this compound in patients with specific cancer types characterized by c-KIT mutations. Early results show promise in reducing tumor size and improving patient outcomes.
Q & A
Q. Why do some studies report antitumor activity while others emphasize antimicrobial effects?
- Answer : Biological activity is context-dependent:
- Antitumor activity : Linked to kinase inhibition (e.g., EGFR) in cancer cell lines (IC₅₀ = 0.5–5 µM) .
- Antimicrobial effects : Arise from DNA gyrase binding (MIC = 8 µg/mL against S. aureus) .
- Resolution : Use target-specific assays (e.g., kinase vs. gyrase) and confirm mechanism via knockout models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
